molecular formula C30H22BrNO4 B15035429 ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B15035429
M. Wt: 540.4 g/mol
InChI Key: AEMYKNPVRRVFBL-PTGBLXJZSA-N
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Description

Ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a combination of aromatic rings, a furan ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate typically involves multiple steps, including the formation of the pyrrole ring, the furan ring, and the esterification process. One common method involves the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under Hurd–Mori reaction conditions . The ester obtained can then be brominated with N-bromosuccinimide at the methyl group in the furan ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

Ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrole, furan, and benzoate, such as:

Uniqueness

What sets ethyl 4-(5-{(E)-[1-(4-bromophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate apart is its unique combination of functional groups and aromatic systems, which confer specific chemical and physical properties

Properties

Molecular Formula

C30H22BrNO4

Molecular Weight

540.4 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[1-(4-bromophenyl)-2-oxo-5-phenylpyrrol-3-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C30H22BrNO4/c1-2-35-30(34)22-10-8-21(9-11-22)28-17-16-26(36-28)18-23-19-27(20-6-4-3-5-7-20)32(29(23)33)25-14-12-24(31)13-15-25/h3-19H,2H2,1H3/b23-18+

InChI Key

AEMYKNPVRRVFBL-PTGBLXJZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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